molecular formula C11H19N3 B13075594 4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13075594
M. Wt: 193.29 g/mol
InChI Key: RQRGSLCTSPMWRE-UHFFFAOYSA-N
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Description

4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure with a pentan-3-yl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization is then achieved using carboxylic acid derivatives, such as anhydrides, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen in the presence of palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.

Mechanism of Action

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-pentan-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C11H19N3/c1-3-8(4-2)10-11-9(5-6-12-10)13-7-14-11/h7-8,10,12H,3-6H2,1-2H3,(H,13,14)

InChI Key

RQRGSLCTSPMWRE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2=C(CCN1)NC=N2

Origin of Product

United States

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